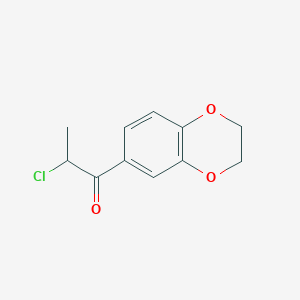

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is an organic compound that features a benzodioxin ring fused with a chlorinated propanone moiety

Métodos De Preparación

The synthesis of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with chlorinated reagents under controlled conditions. One common method involves the use of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride in the presence of a base such as sodium carbonate in aqueous media . The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and lithium hydride to yield the final product .

Análisis De Reacciones Químicas

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium carbonate, reducing agents like lithium hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one has been investigated for its potential as an antibacterial agent. It primarily targets pathogenic bacteria such as Escherichia coli and Bacillus subtilis by inhibiting biofilm formation, which enhances the effectiveness of other antibacterial treatments.

Mechanism of Action:

- Target Pathogens: E. coli, B. subtilis

- Mode of Action: Inhibition of bacterial biofilm formation

- Biochemical Pathways: Interference with cell wall synthesis and protein synthesis.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules that contain benzodioxin structures. Its chlorinated nature allows for various substitution reactions, making it useful in synthesizing derivatives with tailored biological activities.

Biological Studies

Research indicates that this compound may have various biological activities beyond antibacterial effects. Preliminary studies suggest potential antioxidant properties and neuroprotective effects, making it a candidate for further exploration in therapeutic contexts .

Case Study 1: Antibacterial Activity

In a laboratory study focusing on the antibacterial properties of this compound, researchers found that the compound significantly reduced biofilm formation in E. coli cultures. This effect was attributed to its ability to disrupt essential bacterial processes.

Case Study 2: Synthesis of Derivatives

A research team synthesized several derivatives of this compound to evaluate their biological activity. One derivative exhibited enhanced antibacterial properties compared to the parent compound, demonstrating the utility of this compound as a scaffold for drug development .

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar compounds to 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one include other benzodioxin derivatives and chlorinated propanones. Some notable examples are:

2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Used as an antibacterial agent and enzyme inhibitor.

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Investigated for its potential as a cysteine-reactive small-molecule fragment.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .

Actividad Biológica

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one (CAS Number: 93439-37-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₉ClO₃

- Molecular Weight : 212.63 g/mol

- Structure : The compound features a chloro group and a benzodioxin moiety which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antioxidant properties and potential neuroprotective effects. The following sections summarize key findings related to its biological activity.

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of benzodioxin derivatives. For instance:

- Mechanism : These compounds often inhibit lipid peroxidation and scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage .

- Case Study : A series of analogs were synthesized that demonstrated significant inhibition of lipid autoxidation in vitro, demonstrating potential therapeutic applications in conditions like stroke and trauma .

Neuroprotective Effects

Research has indicated that certain derivatives of benzodioxin can protect neuronal cells:

- Study Findings : In animal models, compounds with similar structures to this compound have been shown to protect against neurodegeneration caused by oxidative stress. Specifically, these compounds were evaluated for their ability to penetrate the blood-brain barrier and exert neuroprotective effects .

Inhibition of Enzymatic Activity

The compound's structural features suggest potential interactions with various enzymes:

- Lipoxygenase Inhibition : Compounds with similar structures have been identified as inhibitors of arachidonic acid lipoxygenases (ALOX15), which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile:

- Toxicity Data : The compound is classified as harmful if swallowed and may cause skin irritation. Safety precautions are recommended when handling this compound in laboratory settings .

Research Findings Summary Table

Propiedades

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMIQSNDSHMLOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCCO2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.